molecular formula C19H19N3O5S B2602102 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 879930-20-8

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2602102
CAS No.: 879930-20-8
M. Wt: 401.44
InChI Key: VYVZQJKUYYPXIG-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex synthetic heterocycle of significant interest in medicinal chemistry and chemical biology research. Its core structure, featuring a hexahydrothieno[3,4-d]imidazole-2,5,5-trione scaffold, is a functionally rich framework that can be engineered to interact with biological targets. The presence of the 4-nitrophenyl moiety is a critical structural determinant, often associated with electron-accepting properties and its role as a key intermediate in the synthesis of more complex molecules, particularly those explored as kinase inhibitors source . The 3,5-dimethylphenyl group provides a sterically defined hydrophobic element, which can be leveraged to enhance binding affinity and selectivity towards specific protein pockets. Researchers are investigating this compound and its analogs primarily as a versatile scaffold for the development of novel inhibitors targeting various enzymatic pathways. Its research value lies in its potential as a precursor or pharmacophore in the design of probes for studying signal transduction mechanisms and in the discovery of new therapeutic agents, especially in oncology and inflammatory diseases source . The compound's mechanism of action is target-dependent but is fundamentally rooted in its ability to competitively occupy the ATP-binding site of specific kinases or to allosterically modulate enzyme activity, thereby disrupting downstream signaling cascades.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-7-13(2)9-16(8-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-3-5-15(6-4-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZQJKUYYPXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-d]imidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-Dimethylphenyl and 4-Nitrophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.

    Final Cyclization and Oxidation: The final step involves the cyclization of the intermediate compounds to form the hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione structure, followed by oxidation to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nitro Group Reactivity

The 4-nitrophenyl moiety serves as a primary reactive site, enabling transformations critical for derivatization and pharmacological optimization.

Reaction Type Conditions Reagents/Catalysts Products References
Catalytic HydrogenationH₂ (1–3 atm), 25–50°C, 6–12 hrsPd/C (10% wt), EtOH or THF4-Aminophenyl derivative
Nucleophilic SubstitutionDMF, 80°C, anhydrousK₂CO₃, aryl/alkyl amines4-Substituted phenyl derivatives
Reductive AlkylationH₂ (1 atm), RT, 24 hrsRa-Ni, formaldehyde, MeOHN-Methyl-4-aminophenyl analog

Key Findings :

  • Hydrogenation proceeds quantitatively under mild conditions due to the electron-withdrawing effect of adjacent substituents.

  • Nucleophilic substitution at the 4-nitro position is less favored compared to meta-nitro analogs but achievable with strong bases .

Thienoimidazole Core Reactions

The fused thieno[3,4-d]imidazole system participates in ring-specific transformations:

Reaction Type Conditions Reagents Products References
Acid-Catalyzed Hydrolysis6M HCl, reflux, 8 hrsHCl(aq)Ring-opened thiophene-carboxylic acid
OxidationCH₂Cl₂, 0°C, 2 hrsmCPBASulfoxide/sulfone derivatives
AlkylationDMF, 60°C, 4 hrsKOH, alkyl halidesN-Alkylated imidazole derivatives

Mechanistic Insights :

  • Hydrolysis preferentially cleaves the imidazole ring due to strain in the fused system.

  • Sulfur oxidation with mCPBA yields sulfoxide as the major product (85:15 sulfoxide:sulfone ratio).

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl group undergoes directed electrophilic reactions:

Reaction Type Conditions Reagents Products References
Friedel-Crafts AcylationAlCl₃, 0°C, 2 hrsAcetyl chloride4-Acetyl-3,5-dimethylphenyl derivative
NitrationHNO₃/H₂SO₄, 0°C, 1 hrNitration mixtureDi-nitro substituted analog

Regioselectivity :

  • Methyl groups direct electrophiles to the para position relative to the thienoimidazole attachment.

Cycloaddition and Multicomponent Reac

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione exhibit antioxidant and anti-inflammatory activities. Molecular docking studies have shown promising binding affinities with specific enzymes involved in oxidative stress pathways, suggesting potential use in treating conditions related to inflammation and oxidative damage .

Anticancer Activity

The compound has been explored for its anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against melanoma cells in preclinical models, indicating its potential as a chemotherapeutic agent .

Neurological Disorders

There is ongoing research into the use of this compound in treating neurological disorders. Its structural similarity to other imidazole derivatives that have shown promise in modulating neurological pathways suggests potential therapeutic applications in conditions such as anxiety and depression .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant propertiesDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Assess anticancer efficacyShowed dose-dependent inhibition of melanoma cell proliferation.
Study 3Investigate neurological effectsIndicated potential anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Core Structure Substituents Synthetic Method Key Properties
1-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (Target) Thienoimidazole trione 3,5-Dimethylphenyl (electron-donating), 4-nitrophenyl (electron-withdrawing) Not explicitly described; inferred from analogs (e.g., alkylation/cyclization) High polarity due to nitro group; potential for π-π stacking interactions
1-(4-Methylphenyl)imidazolidine-2,4,5-trione Imidazolidine trione 4-Methylphenyl (electron-donating) Not detailed; likely involves trione formation via oxidation or condensation Lower polarity compared to nitro derivatives; reduced steric hindrance
3-(Cyclohexylmethyl)-5-phenyl-3,5-dihydro-4H-imidazo[4,5-c][1,8]naphthyridin-4-one Imidazo-naphthyridinone Cyclohexylmethyl (hydrophobic), phenyl Multi-step cyclization; halogenation and coupling reactions Enhanced lipophilicity; potential CNS activity due to naphthyridinone core
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Simple imidazole Diphenyl (rigid), thiophen-2-yl (electron-rich) Van Leusen reaction or Debus-Radziszewski synthesis Planar structure; fluorescence properties; semiconductor applications

Electronic and Steric Effects

  • Nitro vs. This may improve binding to targets like kinases or nitroreductases.
  • Thienoimidazole vs.

Biological Activity

The compound 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 306.37 g/mol
  • IUPAC Name : 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione

Structural Features

The compound features a thieno[3,4-d]imidazole core with substituents that include a dimethylphenyl group and a nitrophenyl group. These functional groups are critical as they often influence the biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown:

  • Table 1: Antimicrobial Activity Against Various Pathogens
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development in treating bacterial and fungal infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that it inhibits pro-inflammatory cytokines in vitro:

  • Case Study 2 : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 significantly .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound with various biological targets. The results indicate strong interactions with enzymes involved in cancer progression and inflammation:

  • Target Enzyme : Cyclooxygenase (COX)
  • Binding Affinity : -9.8 kcal/mol
  • Key Interactions : Hydrogen bonding with Ser530 and hydrophobic interactions with Val523 .

Computational Analysis

Density Functional Theory (DFT) calculations were performed to predict the electronic properties of the compound. The results suggest that the molecule has suitable characteristics for further modifications aimed at enhancing its biological activity.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: A robust synthesis involves multi-step condensation and cyclization. For example, describes a method where methyl hydrazinecarbodithioate derivatives react with hydrazonoyl chlorides in ethanol under triethylamine catalysis (6 hours, room temperature). Key factors include:

  • Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions.
  • Catalyst : Triethylamine promotes deprotonation and accelerates cyclization.
  • Workup : Crystallization from dimethylformamide (DMF) enhances purity . highlights similar nitrophenyl-imidazole syntheses using aldehydes and sodium metabisulfite in DMF (120°C, 18 hours), emphasizing nitrogen atmospheres to prevent oxidation .
StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, Et₃N, RT, 6h70–85
CondensationDMF, Na₂S₂O₅, 120°C60–75

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.1 ppm, split patterns indicate substituent positions) and nitrophenyl groups (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1530 cm⁻¹) .
  • X-ray Crystallography : Resolve the thienoimidazole core geometry (e.g., dihedral angles between substituents) .
  • Mass Spectrometry (MS) : Validate molecular weight via [M]⁺ ions and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?

Methodological Answer:

  • Unexpected NMR Splitting : Use 2D NMR (COSY, NOESY) to distinguish coupling from steric hindrance or dynamic processes. For example, reports torsional strain in imidazole rings causing non-equivalent methyl protons .
  • IR Anomalies : Compare computed (DFT) and experimental spectra to identify hydrogen bonding or polymorphism. correlates C–H out-of-plane bends with crystal packing .

Q. What computational approaches predict the electronic properties or reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density (e.g., nitro group’s electron-withdrawing effect on imidazole π-system).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. demonstrates docking poses for imidazole derivatives in active sites .
  • TD-DFT : Predict UV-Vis absorption bands for fluorescence studies, as in for phenanthroimidazoles .

Q. What in vitro assays evaluate biological activity, particularly enzyme inhibition or receptor interactions?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric assays (e.g., β-glucuronidase) with IC₅₀ determination. cites nitroimidazole derivatives tested against microbial enzymes .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated probes.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Q. What are the critical considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trione moiety.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) in shows decomposition above 150°C; avoid heating .

Data Contradiction and Mechanistic Analysis

Q. How can regioselectivity issues in nitrophenyl substitution be addressed during synthesis?

Methodological Answer:

  • Directing Groups : Use meta-directing methyl groups (3,5-dimethylphenyl) to steer nitration to the para position, as in .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature—lower temps favor kinetic (para) products, while higher temps may lead to isomerization .

Q. What strategies mitigate crystallization challenges for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DMF/water) for slow evaporation. achieved single crystals via methanol diffusion .
  • Additives : Introduce trace co-solvents (ethyl acetate) to disrupt π-stacking, improving crystal quality .

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